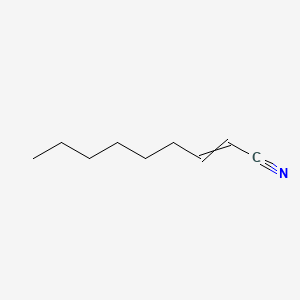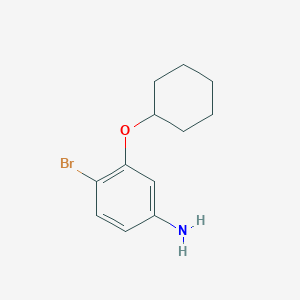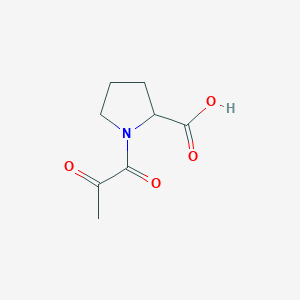![molecular formula C13H21NO B12090405 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is used in various fields due to its unique properties, including its chirality and hydroxyl functionality.
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol: is a secondary amine with a chiral center. Its structure consists of a tertiary carbon atom bonded to an amino group, a methyl group, and a 3,4-dimethylphenyl group.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Reaction Conditions: The reduction typically occurs in an inert solvent (e.g., ether or THF) at low temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with receptors or enzymes due to its chiral center.
- Further research is needed to fully elucidate its mechanisms.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: The compound’s uniqueness lies in its combination of chirality, hydroxyl functionality, and aromatic substituents.
Remember that this compound’s applications and research are ongoing, and further studies may reveal additional insights
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
Clave InChI |
IXDIZUBDRWNLBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)
![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)



![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

amine](/img/structure/B12090413.png)



